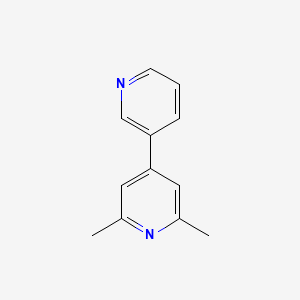
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and multiple fluorine atoms. This compound is of interest in various fields due to its unique chemical properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-amino-5,5,6,6,6-pentafluorohexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Conjugates: Coupling reactions result in the formation of peptide bonds, producing longer peptide chains or conjugates.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of fluorinated peptides.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in the design of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Another Boc-protected amino acid with different functional groups.
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: A similar compound with a methyl group instead of fluorine atoms.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in the design of fluorinated peptides and pharmaceuticals.
Properties
Molecular Formula |
C11H16F5NO4 |
|---|---|
Molecular Weight |
321.24 g/mol |
IUPAC Name |
(2S)-5,5,6,6,6-pentafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H16F5NO4/c1-9(2,3)21-8(20)17-6(7(18)19)4-5-10(12,13)11(14,15)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,19)/t6-/m0/s1 |
InChI Key |
JVEVMQFEGATAJY-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(C(F)(F)F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(C(F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


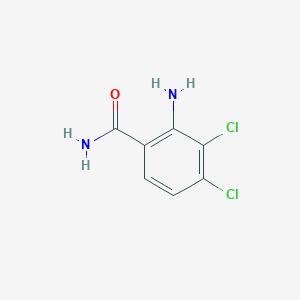


![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
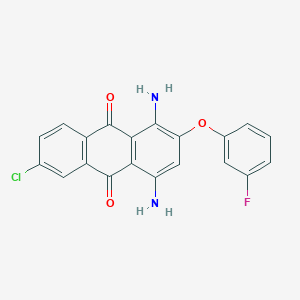
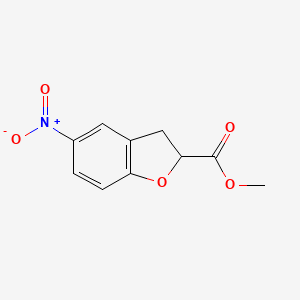
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
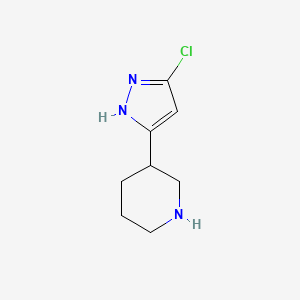

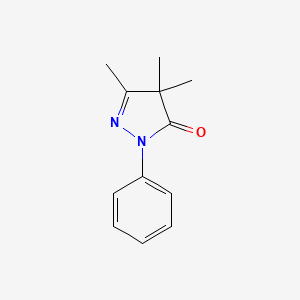
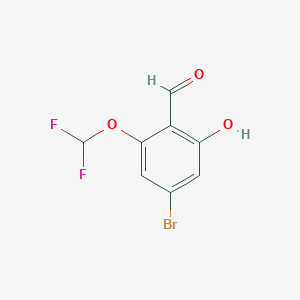
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)

